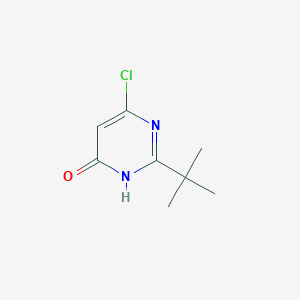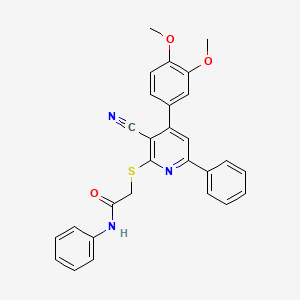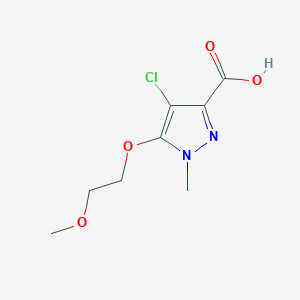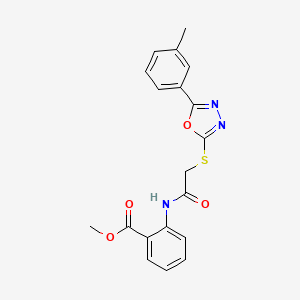![molecular formula C17H28N6O2 B11779784 tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)
tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate: is a complex organic compound that features a tetrazolo-pyrazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolo-pyrazine ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction, often using cyclopropyl halides in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine ring is attached through a nucleophilic substitution reaction.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the tetrazolo-pyrazine core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the cyclopropyl and piperidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid) are commonly employed.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products vary depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound can be a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tetrazolo-pyrazine core can form hydrogen bonds and hydrophobic interactions with target molecules, leading to inhibition or activation of specific pathways. The cyclopropyl and piperidine moieties contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
- tert-Butyl 4-chloro-5,6-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
Uniqueness:
- Structural Complexity: The presence of the tetrazolo-pyrazine core and the cyclopropyl group makes it structurally unique compared to similar compounds.
- Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups.
- Applications: Its potential applications in medicinal chemistry and material science set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C17H28N6O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
tert-butyl 4-(8-cyclopropyl-6,8-dihydro-5H-tetrazolo[1,5-a]pyrazin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N6O2/c1-17(2,3)25-16(24)21-8-6-13(7-9-21)22-10-11-23-15(18-19-20-23)14(22)12-4-5-12/h12-14H,4-11H2,1-3H3 |
Clé InChI |
ZLMWBZVLTKPILN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN3C(=NN=N3)C2C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)


![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)






![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11779753.png)
![7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11779758.png)


